7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one
Overview
Description
7,8-Dihydroimidazo[1,2-f]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,2-f]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of appropriate aldehydes with amines and isocyanides under mild conditions to form the imidazo[1,2-f]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroimidazo[1,2-f]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-f]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-f]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
7,8-Dihydroimidazo[1,2-f]pyrimidin-5(6H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms and the degree of saturation.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of nitrogen atoms and a distinct set of chemical properties
Uniqueness: 7,8-Dihydroimidazo[1,2-f]pyrimidin-5(6H)-one is unique due to its specific ring structure and the potential for diverse functionalization. This uniqueness allows for tailored applications in various fields, making it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
7,8-dihydro-6H-imidazo[1,2-c]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h3-4H,1-2H2,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXDCZRULFNBHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.